Technical Monograph: 2-Phenyl-1,2-Propanediol
Technical Monograph: 2-Phenyl-1,2-Propanediol
Chemical Identity, Synthesis, and Metabolic Significance
Executive Summary
2-Phenyl-1,2-propanediol (CAS: 4217-66-7), also known as 1,2-dihydroxycumene, is a vicinal diol featuring a tertiary benzylic alcohol and a primary aliphatic alcohol.[1] It serves as a critical chiral building block in asymmetric synthesis and a primary metabolic marker for the industrial monomer
Physicochemical Profile
The unique reactivity of 2-phenyl-1,2-propanediol stems from its steric bulk at the C2 position and the electronic differentiation between the primary and tertiary hydroxyl groups.
| Property | Data | Notes |
| IUPAC Name | 2-Phenylpropane-1,2-diol | |
| CAS Number | 4217-66-7 | Racemic mixture |
| Molecular Formula | ||
| Molecular Weight | 152.19 g/mol | |
| Physical State | White solid / Colorless viscous liquid | Depends on purity/temp (MP ~44-45 °C) |
| Boiling Point | 160–162 °C | @ 26 mmHg |
| Solubility | Soluble in EtOH, DMSO, | Sparingly soluble in water |
| Chirality | C2 is a stereogenic center | Enantiomers: (R)-(+) and (S)-(-) |
Synthetic Pathways & Manufacturing
The synthesis of 2-phenyl-1,2-propanediol is primarily achieved through the oxidation of
Diagram 1: Synthetic Pathways
Caption: Synthetic routes from
Protocol A: Bulk Synthesis via Epoxide Hydrolysis
Objective: Efficient preparation of racemic 2-phenyl-1,2-propanediol from
Reagents:
- -Methylstyrene oxide (10 mmol)
-
Sulfuric acid (0.1 M aqueous solution)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (drying agent)
Step-by-Step Methodology:
-
Hydrolysis: Dissolve
-methylstyrene oxide (1.34 g, 10 mmol) in 20 mL of THF/Water (1:1). -
Catalysis: Add 1 mL of 0.1 M
dropwise. Stir the mixture at room temperature for 4 hours. Monitor consumption of epoxide by TLC (Hexane/EtOAc 4:1). -
Quench: Neutralize with saturated
solution. -
Extraction: Extract the aqueous layer three times with Ethyl Acetate (3 x 15 mL).
-
Purification: Dry combined organics over
, filter, and concentrate in vacuo. Recrystallize from hexane/ether to yield white crystals.
Protocol B: Asymmetric Synthesis (Sharpless Dihydroxylation)
Objective: Synthesis of enantioenriched (R)- or (S)-2-phenyl-1,2-propanediol. Causality: The phthalazine ligands in the AD-mix create a chiral pocket around the Osmium(VIII) center, facilitating facial selectivity on the prochiral alkene.
Reagents:
- -Methylstyrene (5 mmol)
-
AD-mix-
(for (R)-diol) or AD-mix- (for (S)-diol) (7.0 g) -
t-Butanol/Water (1:1 mixture, 50 mL)
-
Sodium sulfite (
)
Step-by-Step Methodology:
-
Preparation: Dissolve 7.0 g of AD-mix in 50 mL of t-BuOH/
(1:1) at room temperature. Stir until both phases are clear (orange lower phase, colorless upper phase). -
Cooling: Cool the mixture to 0 °C.
-
Addition: Add
-methylstyrene (0.59 g, 5 mmol) in one portion. -
Reaction: Stir vigorously at 0 °C for 12–24 hours. The reaction rate is slower for sterically hindered styrenes.
-
Quench: Add solid sodium sulfite (7.5 g) to reduce the Os(VIII) species. Stir for 45 minutes at room temperature.
-
Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash with 1M KOH. Dry and concentrate.
-
Characterization: Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).
Analytical Characterization
For self-validation of the synthesized product, compare spectral data against these characteristic signals.
Nuclear Magnetic Resonance (NMR) Profile
-
NMR (400 MHz,
):- 7.20–7.50 (m, 5H, Ar-H ): Characteristic aromatic multiplet.
-
3.75 (d,
Hz, 1H, C H OH ) and 3.60 (d, Hz, 1H, C H OH ): Diastereotopic methylene protons at C1, appearing as an AB system due to the adjacent chiral center. -
1.52 (s, 3H, C
): Singlet for the methyl group attached to the quaternary C2. - 2.0–3.0 (br s, 2H, OH ): Exchangeable hydroxyl protons.
-
NMR (100 MHz,
):- 145.0 (Ipso-Ar), 128.5, 127.0, 125.0 (Ar-CH).
- 75.0 (Quaternary C -OH).
-
70.5 (Primary C
-OH). -
26.5 (C
).
Biological Relevance & Metabolism
2-Phenyl-1,2-propanediol is the primary metabolite of
Diagram 2: Metabolic Pathway
Caption: Metabolic biotransformation of
Toxicological Context: In rat studies, intravenous administration of AMS results in rapid excretion, with the glucuronide conjugate of 2-phenyl-1,2-propanediol accounting for ~50% of urinary metabolites. The diol formation is catalyzed by epoxide hydrolase, which opens the transient epoxide intermediate.
References
-
Metabolism of AMS: Morgan, D. L., et al. (2001). Metabolism and disposition of alpha-methylstyrene in rats. Drug Metabolism and Disposition. Link
-
Sharpless Dihydroxylation: Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: A new ligand class and a process improvement. Journal of Organic Chemistry. Link
-
Physical Properties: NIST Chemistry WebBook, SRD 69. dl-2-Phenyl-1,2-propanediol.[1] Link
-
Synthesis Protocol: Organic Syntheses, Coll. Vol. 10, p.603 (2004). Asymmetric Dihydroxylation of Olefins. Link
